molecular formula C16H19NO2 B5034984 N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Cat. No.: B5034984
M. Wt: 257.33 g/mol
InChI Key: SFJZRUYTRFOVCF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide: is a complex organic compound characterized by its unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a methoxyphenyl group and a tricyclo[3.2.1.0~2,4~]octane core makes it a versatile molecule for studying various chemical reactions and biological activities.

Properties

IUPAC Name

N-(4-methoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-19-12-6-4-11(5-7-12)17-16(18)15-13-9-2-3-10(8-9)14(13)15/h4-7,9-10,13-15H,2-3,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJZRUYTRFOVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C3C2C4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide typically involves the following steps:

  • Formation of the Tricyclic Core: : The tricyclo[3.2.1.0~2,4~]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This reaction is usually carried out under thermal conditions or using a Lewis acid catalyst to facilitate the cycloaddition.

  • Introduction of the Carboxamide Group: : The carboxamide group is introduced by reacting the tricyclic core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

  • Attachment of the Methoxyphenyl Group: : The final step involves the coupling of the methoxyphenyl group to the carboxamide. This can be achieved through a nucleophilic substitution reaction using a methoxyphenyl halide and the amide intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of tricyclo[3.2.1.0~2,4~]octane-3-amine derivatives.

    Substitution: Formation of nitro or halogenated methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

This compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may serve as a ligand in biochemical assays.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In material science, this compound could be used in the development of new polymers or as a precursor for advanced materials with unique mechanical or thermal properties.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it may bind to specific receptors or enzymes, altering their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
  • N-(4-hydroxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide

Uniqueness

N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide is unique due to the presence of the methoxy group at the para position, which can influence its electronic properties and reactivity. This structural feature can lead to different biological activities and chemical behaviors compared to its analogs.

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